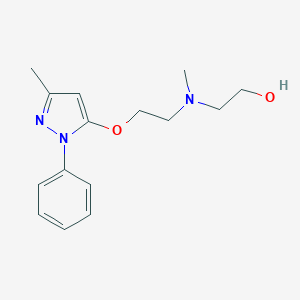
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MPEP and is used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
The mechanism of action of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the selective inhibition of the mGluR5 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluR5 activation. This mechanism of action has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- have been extensively studied in various animal models. The compound has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments has several advantages. The compound is highly selective for the mGluR5 receptor, allowing for the specific manipulation of this receptor in animal models. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also some limitations to the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments. The compound has a relatively short half-life, requiring frequent administration in animal models. Additionally, the compound has potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in scientific research. One potential application is in the treatment of neurological disorders, including anxiety, depression, and addiction. Additionally, the compound may have potential applications in the field of pain management, as mGluR5 has been implicated in the modulation of pain perception.
Another future direction for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is in the development of novel therapeutics. The compound may serve as a lead compound for the development of more potent and selective mGluR5 antagonists. Additionally, the compound may be used in the development of prodrugs, which can improve the pharmacokinetic properties of the compound.
Conclusion
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), and has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction. The future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- include the development of novel therapeutics and the exploration of its potential applications in the field of pain management.
Synthesemethoden
The synthesis of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl chloroacetate to form ethyl 3-methyl-1-phenyl-5-pyrazolone-4-acetate. This compound is then reacted with 2-(methylamino)ethyl chloride to form Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-. The compound can be purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been extensively studied for its potential applications in various fields of scientific research. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception.
Eigenschaften
CAS-Nummer |
15083-50-8 |
|---|---|
Produktname |
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- |
Molekularformel |
C15H21N3O2 |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
2-[methyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]amino]ethanol |
InChI |
InChI=1S/C15H21N3O2/c1-13-12-15(20-11-9-17(2)8-10-19)18(16-13)14-6-4-3-5-7-14/h3-7,12,19H,8-11H2,1-2H3 |
InChI-Schlüssel |
AJMCZFKEQAVFPW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2 |
Andere CAS-Nummern |
15083-50-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




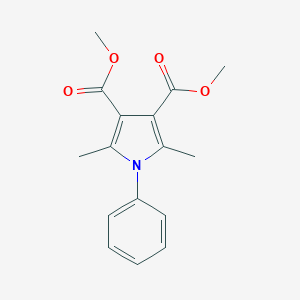
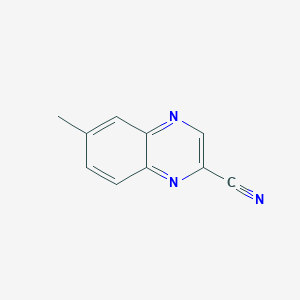




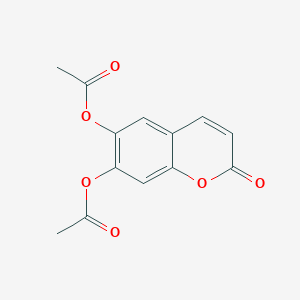

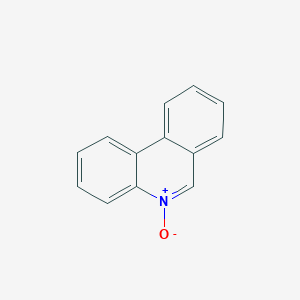
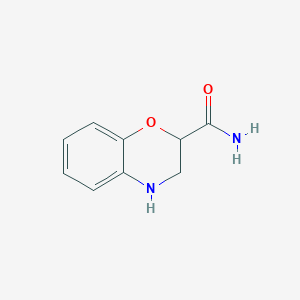
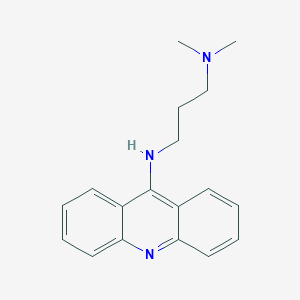

![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)